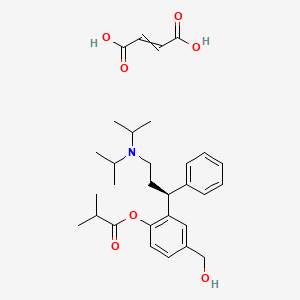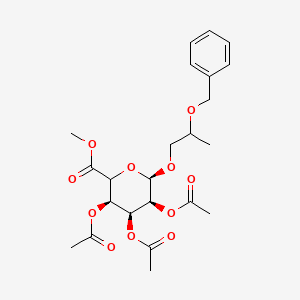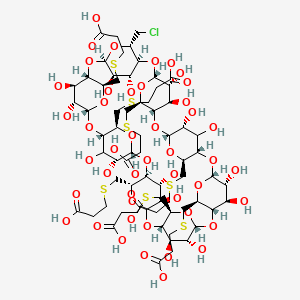
Monochloro Sugammadex Sodium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Monochloro Sugammadex Sodium is a modified γ-cyclodextrin compound used primarily in the medical field for the reversal of neuromuscular blockade induced by rocuronium and vecuronium during surgery . This compound is a selective relaxant binding agent, which means it can encapsulate and inactivate specific neuromuscular blocking agents, making it a crucial component in anesthesia management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Monochloro Sugammadex Sodium involves the modification of γ-cyclodextrin by introducing monochloro groups at specific positions. This process requires the complete conversion of eight identical functional groups per molecule, which is challenging due to the potential formation of multiple impurities . The synthetic route typically involves nucleophilic substitution reactions, where monochloro groups are introduced using reagents like sodium methoxide .
Industrial Production Methods
Industrial production of this compound follows a Quality by Design (QbD) approach to ensure the robustness of the formulation process. This involves monitoring the kinetics of the reactions and reaction pathways using Process Analytical Testing (PAT) tools . The Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs) are defined to control the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Monochloro Sugammadex Sodium undergoes various chemical reactions, including:
Oxidation: The compound is sensitive to oxidative stress, which can lead to the formation of sulfoxide impurities.
Reduction: Reduction reactions can be used to remove certain impurities formed during synthesis.
Substitution: Nucleophilic substitution is a key reaction in the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include sodium methoxide for nucleophilic substitution and various oxidizing agents for oxidation reactions . The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include the desired this compound and various impurities such as sulfoxides, disulfides, and methyl esters .
Scientific Research Applications
Monochloro Sugammadex Sodium has a wide range of scientific research applications:
Mechanism of Action
Monochloro Sugammadex Sodium works by encapsulating neuromuscular blocking agents like rocuronium and vecuronium, forming a stable complex that inactivates these agents . This process creates a concentration gradient that favors the movement of the blocking agents from the neuromuscular junction into the plasma, where they are encapsulated and inactivated . The compound does not affect the release or breakdown of acetylcholine, making it a selective and effective agent for reversing neuromuscular blockade .
Comparison with Similar Compounds
Similar Compounds
Sugammadex Sodium: The parent compound, which is also a modified γ-cyclodextrin used for the same purpose.
Uniqueness
Monochloro Sugammadex Sodium is unique due to its selective encapsulation mechanism, which allows for rapid and effective reversal of neuromuscular blockade without affecting acetylcholine levels . This makes it a safer and more efficient option compared to other reversal agents like neostigmine .
Properties
Molecular Formula |
C69H107ClO46S7 |
|---|---|
Molecular Weight |
1932.5 g/mol |
IUPAC Name |
3-[[(1S,3S,5S,6S,10S,11S,13S,15S,16S,18S,20S,21S,23S,25S,26S,28S,30S,31S,33S,35S,36S,38S,40S,41R,42R,44R,45R,46R,47R,48R,49R,50R,52R,53R,54R,55R,56R)-10,15,20,30,35,40-hexakis(2-carboxyethylsulfanylmethyl)-25-(chloromethyl)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-5-yl]methylsulfanyl]propanoic acid |
InChI |
InChI=1S/C69H107ClO46S7/c70-15-23-54-38(85)46(93)62(101-23)110-55-24(16-117-8-1-31(71)72)103-64(48(95)40(55)87)112-57-26(18-119-10-3-33(75)76)105-66(50(97)42(57)89)114-59-28(20-121-12-5-35(79)80)107-68(52(99)44(59)91)116-61-30(22-123-14-7-37(83)84)108-69(53(100)45(61)92)115-60-29(21-122-13-6-36(81)82)106-67(51(98)43(60)90)113-58-27(19-120-11-4-34(77)78)104-65(49(96)41(58)88)111-56-25(17-118-9-2-32(73)74)102-63(109-54)47(94)39(56)86/h23-30,38-69,85-100H,1-22H2,(H,71,72)(H,73,74)(H,75,76)(H,77,78)(H,79,80)(H,81,82)(H,83,84)/t23-,24-,25-,26-,27-,28-,29-,30-,38-,39-,40-,41?,42?,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68?,69-/m1/s1 |
InChI Key |
BRFZCFSKAXFLFJ-KJVCLXJNSA-N |
Isomeric SMILES |
C(CSC[C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H](C5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@H](O2)[C@@H](C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)O)O)C(=O)O |
Canonical SMILES |
C(CSCC1C2C(C(C(O1)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(O2)C(C9O)O)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)CCl)CSCCC(=O)O)CSCCC(=O)O)CSCCC(=O)O)O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


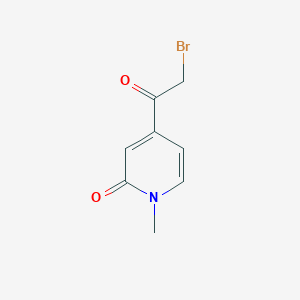
![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-methylmorpholine](/img/structure/B13843381.png)
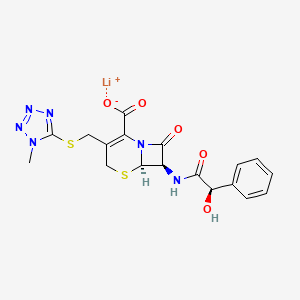

![2-Hydroxy-5-[2-[4-[(methylamino)sulfonyl]phenyl]diazenyl]benzoic Acid](/img/structure/B13843400.png)
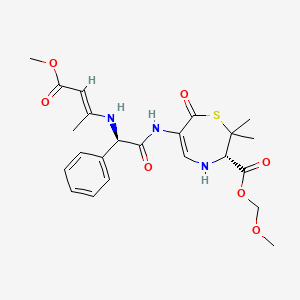
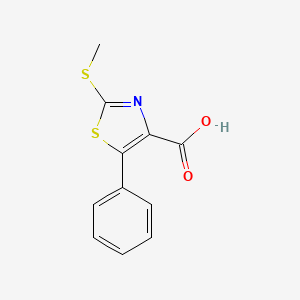
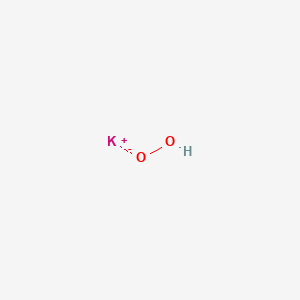
![2-sec-Butyl-4-[(Piperazinyl-1-yl)-phenyl]-1,2,4-triazol-3-one Dihydrochloride](/img/structure/B13843425.png)
![(2R)-2-methyl-3-oxo-N-[4-(phenylsulfamoyl)phenyl]-4H-1,4-benzothiazine-6-carboxamide](/img/structure/B13843426.png)
